molecular formula C17H19NO2 B2922489 5-Acetyl-2-(2-tert-butylphenoxy) pyridine CAS No. 1554472-61-5

5-Acetyl-2-(2-tert-butylphenoxy) pyridine

Cat. No.: B2922489
CAS No.: 1554472-61-5
M. Wt: 269.344
InChI Key: GQOSPTXVESGIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-2-(2-tert-butylphenoxy) pyridine is a chemical compound with the molecular formula C17H19NO2 . It has a molecular weight of 269.34 . The IUPAC name for this compound is 1-(6-(2-(tert-butyl)phenoxy)pyridin-3-yl)ethan-1-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19NO2/c1-12(19)13-9-10-16(18-11-13)20-15-8-6-5-7-14(15)17(2,3)4/h5-11H,1-4H3 . This code provides a specific representation of the molecular structure of the compound.

It is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Spin Interaction in Zinc Complexes

Research on zinc complexes involving Schiff and Mannich bases, including those with tert-butylphenol components, has highlighted their unique spin interactions and redox properties. These complexes exhibit interesting electronic properties due to their coordination environment, showing potential for applications in materials science and catalysis. The stability of radicals within these complexes suggests their utility in studying charge delocalization and magnetic coupling, which could be crucial for developing new materials with specific magnetic or electronic functions (Orio et al., 2010).

Modulating Behavior in Copper(II) Complexes

The study of copper(II) acetate monohydrate reactions with tert-butylpyridine derivatives has led to insights into how pyridine ligands influence the coordination modes of ligands and copper(II) coordination. This has implications for the design of coordination polymers and supramolecular networks, potentially impacting the development of materials for catalysis, magnetic applications, and molecular electronics (Soldevila-Sanmartín et al., 2018).

Role in Corrosion Inhibition

Pyrazoline derivatives, structurally related to 5-acetyl-2-(2-tert-butylphenoxy) pyridine, have shown promise as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies provide a foundation for designing new corrosion inhibitors with enhanced efficiency and environmental compatibility, critical for the petroleum refining industry and beyond (Lgaz et al., 2020).

Antimicrobial and Anticancer Agents

Research into pyrano[2,3-d]pyrimidine derivatives, which share a common structural motif with this compound, has unveiled their potential as antimicrobial and anticancer agents. These compounds exhibit significant activity against various bacterial strains and cancer cell lines, suggesting their potential for therapeutic applications (Abd El-Sattar et al., 2021).

Antioxidant Applications

The study of pyridine derivatives, including those with tert-butylphenol components, in the context of antioxidant applications, has shown their effectiveness in trapping peroxyl radicals. This suggests their potential role in developing synergistic antioxidant systems that could be employed in various industrial and biological contexts to protect against oxidative damage (Valgimigli et al., 2013).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 5-Acetyl-2-(2-tert-butylphenoxy) pyridine .

Properties

IUPAC Name

1-[6-(2-tert-butylphenoxy)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12(19)13-9-10-16(18-11-13)20-15-8-6-5-7-14(15)17(2,3)4/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOSPTXVESGIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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